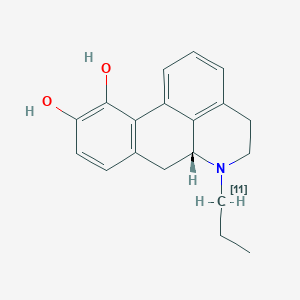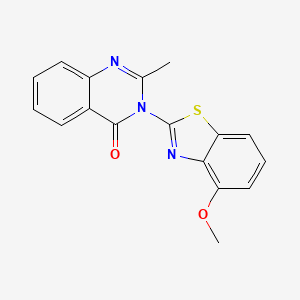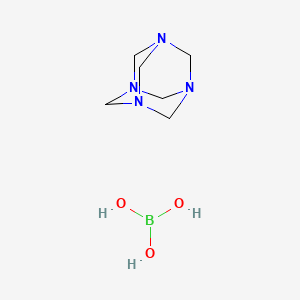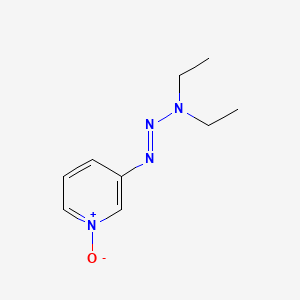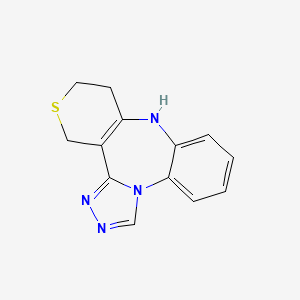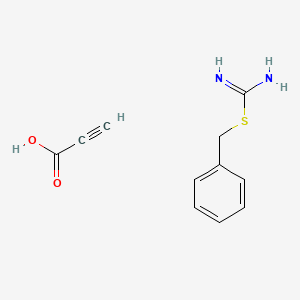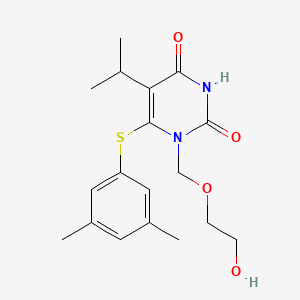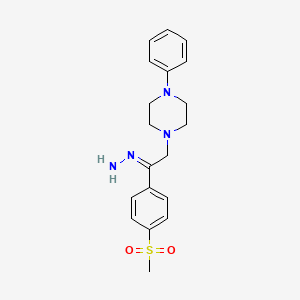
Ethanone, 1-(4-(methylsulfonyl)phenyl)-2-(4-phenyl-1-piperazinyl)-, hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 1-(4-(methylsulfonyl)phenyl)-2-(4-phenyl-1-piperazinyl)-, hydrazone is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(4-(methylsulfonyl)phenyl)-2-(4-phenyl-1-piperazinyl)-, hydrazone typically involves multiple steps:
Formation of the Ethanone Derivative: The initial step involves the preparation of the ethanone derivative through a Friedel-Crafts acylation reaction.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonation, followed by methylation.
Formation of the Piperazinyl Group: The piperazinyl group is synthesized through a nucleophilic substitution reaction.
Hydrazone Formation: The final step involves the reaction of the ethanone derivative with hydrazine to form the hydrazone.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(4-(methylsulfonyl)phenyl)-2-(4-phenyl-1-piperazinyl)-, hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the hydrazone group to corresponding amines.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted aromatic compounds.
Scientific Research Applications
Ethanone, 1-(4-(methylsulfonyl)phenyl)-2-(4-phenyl-1-piperazinyl)-, hydrazone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.
Biological Studies: The compound is used in studies to understand its interaction with enzymes and receptors.
Industrial Applications: It serves as an intermediate in the synthesis of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethanone, 1-(4-(methylsulfonyl)phenyl)-2-(4-phenyl-1-piperazinyl)-, hydrazone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethanone, 1-(4-methylphenyl)-2-(4-phenyl-1-piperazinyl)-, hydrazone: Lacks the sulfonyl group, leading to different chemical properties and reactivity.
Ethanone, 1-(4-(methylsulfonyl)phenyl)-2-(4-methyl-1-piperazinyl)-, hydrazone: Contains a methyl group on the piperazinyl ring, affecting its biological activity.
Uniqueness
Ethanone, 1-(4-(methylsulfonyl)phenyl)-2-(4-phenyl-1-piperazinyl)-, hydrazone is unique due to the presence of both the methylsulfonyl and piperazinyl groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
104058-02-8 |
|---|---|
Molecular Formula |
C19H24N4O2S |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
(E)-[1-(4-methylsulfonylphenyl)-2-(4-phenylpiperazin-1-yl)ethylidene]hydrazine |
InChI |
InChI=1S/C19H24N4O2S/c1-26(24,25)18-9-7-16(8-10-18)19(21-20)15-22-11-13-23(14-12-22)17-5-3-2-4-6-17/h2-10H,11-15,20H2,1H3/b21-19- |
InChI Key |
WHXFCYCUQSAIKV-VZCXRCSSSA-N |
Isomeric SMILES |
CS(=O)(=O)C1=CC=C(C=C1)/C(=N\N)/CN2CCN(CC2)C3=CC=CC=C3 |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=NN)CN2CCN(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




